

Comprehensive Synthesis Guide: 3-(5-Cyano-2-fluorophenyl)phenol

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Compound of Interest

Compound Name: 3-(5-Cyano-2-fluorophenyl)phenol

CAS No.: 1261995-75-8

Cat. No.: B6370064

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Executive Summary

Target Molecule: **3-(5-Cyano-2-fluorophenyl)phenol** Chemical Formula: $C_{13}H_8FNO$ Molecular Weight: 213.21 g/mol Key Structural Features: A biaryl ether scaffold comprising a 3-hydroxyphenyl ring coupled to a 4-fluoro-3-cyanophenyl moiety.[1] The presence of the electron-withdrawing cyano and fluoro groups on one ring significantly influences the electronic properties of the biaryl system, making it a valuable precursor for diverse medicinal chemistry programs.[1]

This guide details a robust, scalable synthesis route utilizing Suzuki-Miyaura cross-coupling, optimized for high yield and purity.[1] It addresses specific challenges such as the preservation of the nitrile group and the prevention of defluorination side reactions.

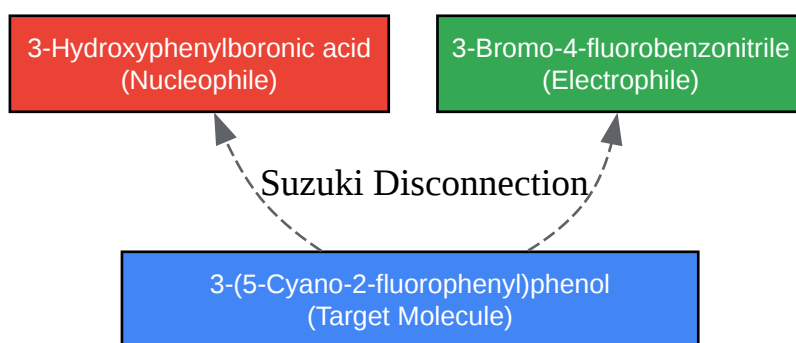
Retrosynthetic Analysis

The most efficient disconnection for **3-(5-Cyano-2-fluorophenyl)phenol** is at the biaryl C–C bond.[1] This approach leverages the well-established Suzuki-Miyaura coupling, which tolerates both the phenol (often unprotected or as a boronic acid) and the electron-deficient aryl halide.[1]

Strategic Disconnection:

- Bond to Break: C1'-C3 biaryl bond.
- Fragment A (Nucleophile): 3-Hydroxyphenylboronic acid (CAS 87199-17-5).[1]
- Fragment B (Electrophile): 3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2).[1]

Rationale: The choice of 3-Bromo-4-fluorobenzonitrile is critical.[1] Relative to the bromine (the coupling site), the fluorine atom is at the ortho position (position 2') and the cyano group is at the meta position (position 5'), perfectly reconstructing the "5-cyano-2-fluorophenyl" moiety.



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Figure 1: Retrosynthetic analysis showing the convergent assembly of the biaryl core.

Synthetic Route: Suzuki-Miyaura Coupling[1][2]

This protocol utilizes a palladium-catalyzed cross-coupling reaction.[1] The electron-deficient nature of the aryl bromide (due to -CN and -F groups) facilitates oxidative addition, making the reaction generally rapid and high-yielding.[1]

Reagents & Materials

Component	Chemical Name	CAS Number	Equivalents	Role
SM 1	3-Bromo-4-fluorobenzonitrile	79630-23-2	1.0 eq	Electrophile
SM 2	3-Hydroxyphenylboronic acid	87199-17-5	1.2 eq	Nucleophile
Catalyst	Pd(dppf)Cl ₂ ·CH ₂ Cl ₂	95464-05-4	0.03 eq	Catalyst
Base	Potassium Carbonate (K ₂ CO ₃)	584-08-7	2.5 eq	Base
Solvent	1,4-Dioxane / Water (4:[1]1)	-	10 vol	Solvent System

Experimental Protocol

Step 1: Reaction Setup

- Charge: To a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-Bromo-4-fluorobenzonitrile (1.0 eq) and 3-Hydroxyphenylboronic acid (1.2 eq).
- Solvent Addition: Add 1,4-Dioxane and degassed water (4:1 ratio).
- Base Addition: Add K₂CO₃ (2.5 eq).
- Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
- Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

Step 2: Reaction

- Heating: Heat the reaction mixture to 90°C under a nitrogen atmosphere.

- Monitoring: Monitor reaction progress by TLC (Hexane/EtOAc 7:3) or HPLC.[2] The limiting reagent (aryl bromide) should be consumed within 2–4 hours.
 - Note: The product will be more polar than the starting bromide but less polar than the boronic acid.

Step 3: Workup

- Cooling: Cool the reaction mixture to room temperature.
- Acidification: Carefully adjust the pH to ~4–5 using 1M HCl.
 - Critical: This protonates the phenolate (formed under basic conditions) back to the phenol, allowing it to be extracted into the organic layer. Do not use strong acid or heat, as this may hydrolyze the nitrile.
- Extraction: Extract the mixture with Ethyl Acetate (3 x volumes).
- Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

- Column Chromatography: Purify the crude residue using silica gel chromatography.[3]
 - Eluent: Gradient of 0–30% Ethyl Acetate in Hexanes.
- Isolation: Collect fractions containing the product, concentrate, and dry under high vacuum to afford **3-(5-Cyano-2-fluorophenyl)phenol** as an off-white solid.[1]

Critical Process Parameters (CPP) & Troubleshooting

Parameter	Risk	Mitigation Strategy
Oxygen Levels	Catalyst poisoning; Homocoupling of boronic acid. [1]	Thoroughly degas solvents; maintain positive N ₂ pressure. [1]
pH Control	Nitrile hydrolysis (to amide/acid) or phenol loss.	Acidify only to pH 4–5 during workup; avoid prolonged exposure to strong base at reflux.
Stoichiometry	Incomplete conversion.	Use slight excess (1.2 eq) of boronic acid to account for potential protodeboronation.
Temperature	Defluorination (S _N Ar side reaction).	Do not exceed 100°C. The electron-deficient ring is susceptible to nucleophilic attack by hydroxide if overheated.[1]

Mechanistic Workflow

The following diagram illustrates the catalytic cycle and the key transformation steps, highlighting the role of the palladium catalyst and base.



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Figure 2: Step-by-step reaction workflow from reagents to purified product.

Characterization Data (Expected)

- ¹H NMR (400 MHz, DMSO-d₆):

- δ 9.60 (s, 1H, -OH).
- δ 7.95 (dd, 1H, Ar-H on Ring B, ortho to CN).
- δ 7.85 (m, 1H, Ar-H on Ring B).
- δ 7.50 (t, 1H, Ar-H on Ring B, F-coupling).[1]
- δ 7.30 (t, 1H, Ar-H on Ring A, meta to OH).
- δ 6.90–7.05 (m, 3H, Ar-H on Ring A).
- ^{19}F NMR:
 - Single peak around -110 to -120 ppm (typical for aryl fluorides).[1]
- MS (ESI):
 - Calculated $[\text{M}+\text{H}]^+$: 214.21.
 - Found $[\text{M}-\text{H}]^-$: 212.1 (Phenols often ionize better in negative mode).

References

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